2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol
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Overview
Description
2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol is a chemical compound that belongs to the class of benzotriazole derivatives. It is characterized by the presence of a benzotriazole ring attached to a phenol group through a carbonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol typically involves the reaction of 1H-1,2,3-benzotriazole with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonyl linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound in large quantities. The use of automated systems and advanced purification techniques further enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol involves its interaction with specific molecular targets. The benzotriazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The phenol group can also participate in redox reactions, contributing to the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the carbonyl and phenol groups.
2-Hydroxybenzoyl Chloride: A precursor in the synthesis of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol.
2-(1H-1,2,3-Benzotriazole-1-carbonyl)aniline: A similar compound where the phenol group is replaced by an aniline group.
Uniqueness
This compound is unique due to the presence of both the benzotriazole and phenol groups, which confer distinct chemical and biological properties. The carbonyl linkage enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzotriazol-1-yl-(2-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-12-8-4-1-5-9(12)13(18)16-11-7-3-2-6-10(11)14-15-16/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHCFYDWOKNXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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